Chemical structure analysis of Isoquinolin-4-ylmethyl 1H-pyrrole-3-carboxylate
Chemical structure analysis of Isoquinolin-4-ylmethyl 1H-pyrrole-3-carboxylate
An In-depth Technical Guide on the Chemical Structure Analysis of Isoquinolin-4-ylmethyl 1H-pyrrole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, field-proven framework for the complete chemical structure analysis of Isoquinolin-4-ylmethyl 1H-pyrrole-3-carboxylate. As this appears to be a novel or non-publicly characterized molecule, this document establishes a predictive and logical workflow based on first principles and data from analogous structures. It is designed for professionals in drug discovery and medicinal chemistry who require rigorous, unambiguous structural confirmation of new chemical entities. We will detail the strategic application of High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The narrative emphasizes the causality behind methodological choices and the integration of orthogonal datasets to construct a self-validating, definitive structural assignment.
Introduction: Rationale and Significance
The molecular architecture of Isoquinolin-4-ylmethyl 1H-pyrrole-3-carboxylate marries two privileged heterocyclic scaffolds of significant pharmacological interest. The isoquinoline core is a cornerstone of numerous natural alkaloids and synthetic drugs, exhibiting a vast range of biological activities including anesthetic and antihypertensive properties.[1][2][3] The pyrrole ring is another fundamental building block in medicinal chemistry, crucial to the function of many bioactive compounds.[4] The combination of these two moieties into a single ester-linked molecule presents a compelling scaffold for novel drug development.
Given the importance of this structural class, its unambiguous characterization is the foundational prerequisite for any further investigation. An error in structural assignment can invalidate biological screening data, misdirect structure-activity relationship (SAR) studies, and compromise intellectual property. This guide, therefore, presents the gold-standard analytical workflow to ensure the highest degree of scientific integrity.
The Integrated Analytical Workflow: A Multi-Technique Approach
Definitive structural elucidation is not achieved by a single technique but by the convergence of evidence from multiple, orthogonal analytical methods. Each method provides a unique piece of the molecular puzzle. The workflow presented here is designed to be systematic, efficient, and self-validating, moving from gross molecular properties to detailed atomic connectivity.
Caption: A logical workflow for the synthesis, purification, and definitive characterization of a novel compound.
High-Resolution Mass Spectrometry (HRMS): The Molecular Formula
Expertise & Experience: The initial and most critical step in analyzing an unknown compound is to determine its elemental composition. We employ High-Resolution Mass Spectrometry (HRMS), typically with an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap analyzer.[5] ESI is a soft ionization technique that minimizes fragmentation, allowing for clear observation of the protonated molecular ion, [M+H]⁺. The high resolving power of TOF or Orbitrap analyzers provides a mass measurement with high accuracy (typically < 5 ppm error), which is essential for distinguishing between molecular formulas that have very similar nominal masses. This technique provides strong, direct evidence for the molecular formula.[6]
Trustworthiness: The protocol is self-validating by comparing the measured exact mass against the theoretically calculated mass for the proposed formula, C₁₅H₁₂N₂O₂. A minimal mass error provides high confidence in the elemental composition.
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Accurately weigh and dissolve ~0.1 mg of the purified compound in 1 mL of high-purity methanol or acetonitrile.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard immediately prior to the run. Use an ESI source in positive ion mode.
-
Data Acquisition: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min. Acquire spectra over a mass range of m/z 100-600.
-
Data Analysis:
-
Locate the base peak corresponding to the [M+H]⁺ ion.
-
Determine its exact mass using the instrument's software.
-
Calculate the theoretical exact mass for the protonated molecule, [C₁₅H₁₂N₂O₂ + H]⁺.
-
Calculate the mass error in parts per million (ppm): Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 10^6.
-
Data Presentation: Expected HRMS Results
| Parameter | Theoretical Value | Expected Experimental Result |
| Molecular Formula | C₁₅H₁₂N₂O₂ | - |
| Exact Mass of Neutral Molecule [M] | 252.08988 Da | - |
| m/z of Protonated Molecule [M+H]⁺ | 253.09715 Da | 253.09715 ± 0.0012 |
| Mass Error | 0 ppm | < 5 ppm |
Infrared (IR) Spectroscopy: Functional Group Identification
Expertise & Experience: IR spectroscopy is a rapid, non-destructive technique used to confirm the presence of key functional groups. The molecule's covalent bonds vibrate at specific frequencies, and when exposed to infrared radiation, they absorb energy at these frequencies. For Isoquinolin-4-ylmethyl 1H-pyrrole-3-carboxylate, we expect to see characteristic absorptions for the pyrrole N-H bond, the ester C=O bond, and aromatic C-H bonds.[7] The absence of a broad O-H stretch (which would indicate a carboxylic acid) and the presence of a strong carbonyl stretch are key diagnostic features.[8]
Trustworthiness: The IR spectrum provides a distinct fingerprint of the molecule's functional groups. This data must be consistent with the proposed structure and the more detailed information that will be obtained from NMR spectroscopy.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small spatula tip of the solid, dry, purified compound directly onto the diamond ATR crystal.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Acquisition: Lower the ATR press and apply consistent pressure to the sample. Collect the sample spectrum over a range of 4000–400 cm⁻¹.
-
Data Analysis: Process the spectrum (e.g., baseline correction) and identify the wavenumbers (cm⁻¹) of the major absorption bands.
Data Presentation: Key Diagnostic IR Absorptions
| Predicted Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~3350 - 3250 | N-H Stretch | 1H-Pyrrole |
| ~3100 - 3000 | C-H Stretch | Aromatic (Isoquinoline & Pyrrole) |
| ~1710 - 1680 | C=O Stretch | Ester (Carbonyl) |
| ~1620 - 1450 | C=C & C=N Stretches | Aromatic Rings |
| ~1280 - 1150 | C-O Stretch | Ester |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint
Expertise & Experience: NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, quantity, and connectivity of atoms. For a structure of this complexity, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is mandatory for an unambiguous assignment.
-
¹H NMR: Reveals all unique proton environments, their relative numbers (integration), and their neighboring protons (multiplicity/splitting).
-
¹³C NMR: Shows all unique carbon environments.
-
COSY (Correlation Spectroscopy): A 2D experiment that maps ¹H-¹H coupling correlations, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates each proton directly to the carbon it is attached to.
Trustworthiness: The power of this multi-experiment approach lies in its internal consistency. A proton signal assigned in the ¹H spectrum must correlate to a specific carbon in the HSQC spectrum. If that proton is coupled to a neighbor in the ¹H spectrum, a corresponding cross-peak must be present in the COSY spectrum. This web of interconnected data provides a robust, self-validating system for structural proof.
Caption: Integration of 1D and 2D NMR experiments for unambiguous structural assignment.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to clearly show exchangeable protons like the N-H of the pyrrole.
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal resolution.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C{¹H} NMR spectrum.
-
Acquire a gradient-selected COSY spectrum.
-
Acquire a gradient-selected, phase-sensitive HSQC spectrum optimized for one-bond J(CH) coupling (~145 Hz).
-
-
Data Analysis: Systematically assign all signals by integrating the information from all four spectra. Start with the most distinct signals (e.g., the N-H proton, the methylene protons) and use the 2D correlations to walk around the molecular framework.
Data Presentation: Predicted NMR Assignments
The following data is predictive, based on known chemical shift ranges for isoquinoline[9][10] and pyrrole carboxylate[11][12] substructures.
Table 3: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| > 11.5 | br s | 1H | Pyrrole N-H | Acidic proton, deshielded, broad due to exchange. |
| ~9.3 | s | 1H | Isoquinoline H -1 | Deshielded by adjacent ring nitrogen. |
| ~8.6 | s | 1H | Isoquinoline H -3 | Deshielded by adjacent ring nitrogen. |
| ~8.2 - 7.8 | m | 4H | Isoquinoline H -5,6,7,8 | Typical aromatic region for the benzo- portion. |
| ~7.6 | t | 1H | Pyrrole H -2 | Adjacent to N-H and C-carboxylate. |
| ~7.1 | t | 1H | Pyrrole H -5 | Adjacent to N-H and C-4. |
| ~6.6 | t | 1H | Pyrrole H -4 | Coupled to H-5 and H-2 (long range). |
| ~5.6 | s | 2H | Methylene CH ₂ | Singlet, deshielded by aromatic ring and ester oxygen. |
Table 4: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Predicted δ (ppm) | Assignment | Rationale |
| ~164 | Ester C =O | Typical chemical shift for an ester carbonyl. |
| ~152 | Isoquinoline C -1 | Carbon adjacent to nitrogen. |
| ~145 | Isoquinoline C -3 | Carbon adjacent to nitrogen. |
| ~136 - 120 | Aromatic C | 10 carbons from isoquinoline and pyrrole rings. |
| ~115 | Pyrrole C -3 | Carbon bearing the carboxylate group. |
| ~62 | Methylene C H₂ | Aliphatic carbon attached to two electronegative groups. |
Conclusion: A Unified Structural Confirmation
The definitive structural confirmation of Isoquinolin-4-ylmethyl 1H-pyrrole-3-carboxylate is achieved when all pieces of analytical data converge on this single structure without contradiction. The HRMS data will confirm the elemental formula C₁₅H₁₂N₂O₂. The IR spectrum will verify the presence of N-H and ester C=O functional groups. The ¹H and ¹³C NMR spectra will identify all unique proton and carbon environments, while COSY and HSQC experiments will piece them together, confirming the precise atomic connectivity of the isoquinoline, methylene linker, and pyrrole-3-carboxylate fragments. This rigorous, multi-technique validation ensures the highest level of confidence in the molecular structure, providing a solid foundation for all subsequent research and development activities.
References
- Benchchem. (n.d.). Technical Guide: Physicochemical Characterization of Novel Isoquinoline Derivatives.
- Felton, J. S. (1994). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed.
- Various Authors. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.
- National Center for Biotechnology Information. (n.d.). methyl 1-oxo-4-(1H-pyrrol-2-yl)
- Various Authors. (2017). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives.
- Various Authors. (2024).
- Various Authors. (n.d.). Isoquinoline.pptx. SlideShare.
- Theobald, A., et al. (2009).
- RSC Publishing. (2015). Supporting Information for a scientific article. Royal Society of Chemistry.
- Various Authors. (2014). FT-IR, Laser-Raman spectra and quantum chemical calculations of methyl 4-(trifluoromethyl)
- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
- 911Metallurgist. (2017).
- ChemicalBook. (n.d.). Isoquinoline(119-65-3) 1H NMR spectrum. ChemicalBook.
- Various Authors. (2015). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H.... PMC.
- Kumar, R., et al. (2015).
- Indian Journal of Pure & Applied Physics. (n.d.). Density functional theory and FTIR spectroscopic study of carboxyl group.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Isoquinoline.pptx [slideshare.net]
- 4. scispace.com [scispace.com]
- 5. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents [mdpi.com]
- 6. Unusual mass spectrometric dissociation pathway of protonated isoquinoline-3-carboxamides due to multiple reversible water adduct formation in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]
- 9. Isoquinoline(119-65-3) 1H NMR spectrum [chemicalbook.com]
- 10. Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2′,3′,4′:4,10]anthra[1,9-fg]quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. FT-IR, Laser-Raman spectra and quantum chemical calculations of methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate-A DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]
